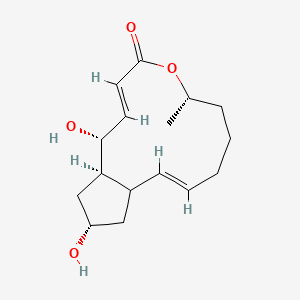
1H-Pyrazole-3-carbaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carbaldehyde hydrochloride is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
準備方法
1H-Pyrazole-3-carbaldehyde hydrochloride can be synthesized through several methods:
Cyclization Reaction: One common method involves the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane. This reaction typically occurs under acidic conditions to facilitate the formation of the pyrazole ring.
Imidazole and Cyanamide Reaction: Another method involves the reaction of imidazole with cyanamide. This method also requires acidic conditions and results in the formation of the desired pyrazole compound.
化学反応の分析
1H-Pyrazole-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, forming pyrazole-3-methanol. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Reagents such as Grignard reagents or organolithium compounds are often used in these reactions.
The major products formed from these reactions include pyrazole-3-carboxylic acid, pyrazole-3-methanol, and various substituted pyrazole derivatives.
科学的研究の応用
1H-Pyrazole-3-carbaldehyde hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules. Its ability to interact with various biological targets makes it useful in drug discovery.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents. Its derivatives have shown potential in treating various diseases.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for large-scale industrial applications.
作用機序
The mechanism of action of 1H-Pyrazole-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group is particularly reactive, allowing the compound to form Schiff bases with amines, which can further react to form more stable products.
類似化合物との比較
1H-Pyrazole-3-carbaldehyde hydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Both compounds are used as intermediates in organic synthesis, but 1H-Indole-3-carbaldehyde is more commonly used in the synthesis of indole derivatives, which have different biological activities.
1H-Pyrazole-4-carbaldehyde: This compound is similar in structure but differs in the position of the aldehyde group.
1H-Pyrazole-1-carboxamidine hydrochloride: This compound is used in the preparation of guanidylated membranes and peptide synthesis, highlighting its different applications compared to this compound.
特性
IUPAC Name |
1H-pyrazole-5-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-1-2-5-6-4;/h1-3H,(H,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPDHCNQNUBNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxyphenyl)-1H-benzo[f]chromen-1-one](/img/structure/B7813969.png)
![2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]acetate](/img/structure/B7813974.png)
![3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B7813976.png)



![(1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine](/img/structure/B7814010.png)
![1-(Benzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B7814015.png)



![1-[4-(Isopropylsulfonyl)phenyl]hydrazine](/img/structure/B7814050.png)
